4-Amino-3-benzyl-3-methylbutan-2-ol
Overview
Description
4-Amino-3-benzyl-3-methylbutan-2-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzyl-3-methylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a benzyl halide, followed by reduction and subsequent functional group transformations . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-benzyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include benzyl alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-3-benzyl-3-methylbutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Amino-3-benzyl-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbutan-2-ol: Lacks the benzyl group, resulting in different chemical properties and reactivity.
4-Amino-2-methylbutan-2-ol: Similar structure but with a different substitution pattern, affecting its chemical behavior.
Properties
IUPAC Name |
3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXHCDEEGVYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(CC1=CC=CC=C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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